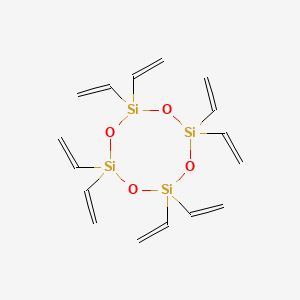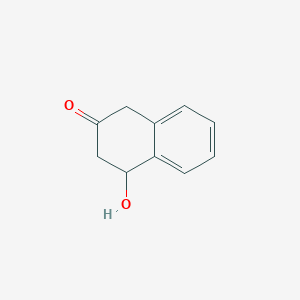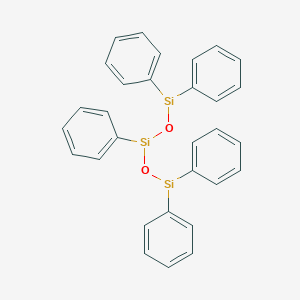
CID 21908666
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,5,5-Pentaphenyltrisiloxane is an organosilicon compound with the molecular formula C33H34O2Si3. It is characterized by three silicon atoms linked by oxygen atoms, with each terminal silicon atom substituted by one methyl group and two phenyl groups, and the central silicon atom substituted by one methyl and one phenyl group . This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
1,1,3,5,5-Pentaphenyltrisiloxane can be synthesized through several routes. One common method involves the reaction of hydroxymethyldiphenylsilane with 2-dodecylbenzenesulphonic acid . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1,1,3,5,5-Pentaphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the phenyl groups into other functional groups.
Substitution: The phenyl groups can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,3,5,5-Pentaphenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a chemical intermediate in the synthesis of other organosilicon compounds.
Biology: Its unique properties make it useful in biological studies, particularly in understanding silicon-based biochemistry.
Mechanism of Action
The mechanism of action of 1,1,3,5,5-pentaphenyltrisiloxane involves its ability to form stable covalent bonds with other elements, leading to various chemical reactions. Its molecular structure allows it to interact with different molecular targets, influencing pathways involved in chemical synthesis and potentially biological processes. The compound’s stability and reactivity are influenced by environmental factors such as temperature and pressure.
Comparison with Similar Compounds
1,1,3,5,5-Pentaphenyltrisiloxane can be compared with other similar organosilicon compounds, such as:
- 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane
- 1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane
- 1,1,2,3,3-Pentaphenyl-1,2,3-trimethyltrisiloxane
What sets 1,1,3,5,5-pentaphenyltrisiloxane apart is its specific arrangement of phenyl and methyl groups, which confer unique physical and chemical properties, making it particularly valuable in specialized applications .
Properties
Molecular Formula |
C30H25O2Si3 |
|---|---|
Molecular Weight |
501.8 g/mol |
InChI |
InChI=1S/C30H25O2Si3/c1-6-16-26(17-7-1)33(27-18-8-2-9-19-27)31-35(30-24-14-5-15-25-30)32-34(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-25H |
InChI Key |
SKNXWEIYXRHAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O[Si](C3=CC=CC=C3)O[Si](C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


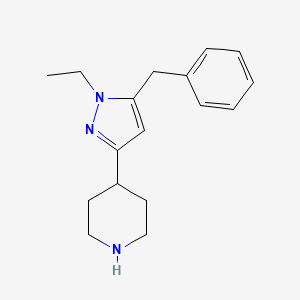
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
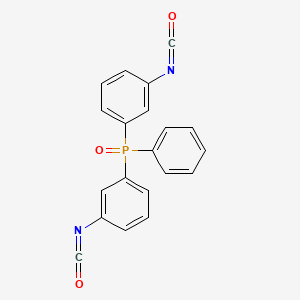
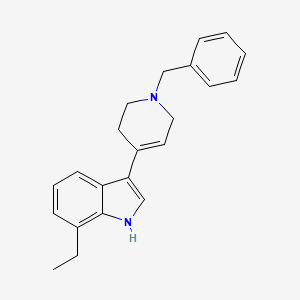
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
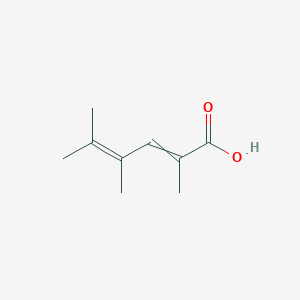

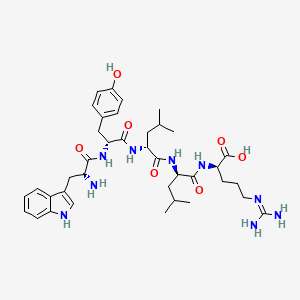
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
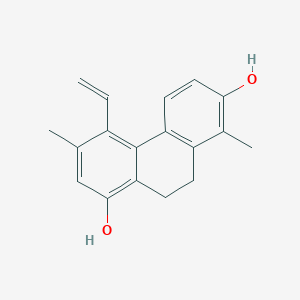
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
